molecular formula C12H18ClN B1418674 4-Methyl-4-phenylpiperidine hydrochloride CAS No. 83949-37-5

4-Methyl-4-phenylpiperidine hydrochloride

Cat. No. B1418674
CAS RN: 83949-37-5
M. Wt: 211.73 g/mol
InChI Key: SZGHKBZVNSTOSA-UHFFFAOYSA-N
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Description

4-Methyl-4-phenylpiperidine hydrochloride is a chemical compound with the CAS Number: 83949-37-5 . It is a solid substance and is a derivative of the phenylpiperidine class . This class of compounds plays a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .


Molecular Structure Analysis

The linear formula of 4-Methyl-4-phenylpiperidine hydrochloride is C12H18ClN . Its molecular weight is 211.73 .


Physical And Chemical Properties Analysis

4-Methyl-4-phenylpiperidine hydrochloride is a solid substance . It is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Analytical Methodology

Yang et al. (2004) developed a liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for quantitative determination of a related compound, SCH 211803, in plasma. This method, which could be adapted for 4-Methyl-4-phenylpiperidine hydrochloride, provides a sensitive, specific, and reproducible way of measuring plasma concentrations to support pre-clinical studies (Yang, Wu, Clement, & Rudewicz, 2004).

Receptor Ligand Research

Ho et al. (2007) synthesized a series of 4-hydroxy-4-phenylpiperidines, which showed high affinity and functional activity at the nociceptin receptor. These compounds, including analogs of 4-Methyl-4-phenylpiperidine hydrochloride, are potential antitussive agents, indicating its potential application in receptor ligand research (Ho et al., 2007).

Neuropharmacology

Macchia et al. (2003) investigated N-n-propyl-substituted 3-aryl- and 3-cyclohexylpiperidines as partial agonists at the D4 dopamine receptor. Their findings imply that similar compounds, like 4-Methyl-4-phenylpiperidine hydrochloride, could be valuable in neuropharmacological research, especially in studying cognitive functions and emotional states (Macchia et al., 2003).

Synthesis and Application in Antifungal Drugs

Chen et al. (2019) described a robust process for synthesizing 4-Methylenepiperidine hydrochloride, a key intermediate for the antifungal drug efinaconazole. This indicates that 4-Methyl-4-phenylpiperidine hydrochloride could potentially be used in the synthesis of antifungal medications (Chen et al., 2019).

Anticonvulsant Activities

Aytemir & Çalış (2010) synthesized novel derivatives, including 3‐hydroxy‐2‐[(4‐hydroxy‐4‐phenylpiperidin‐1‐yl)methyl]‐6‐methyl‐4H‐pyran‐4‐one, with potential anticonvulsant properties. These findings suggest that 4-Methyl-4-phenylpiperidine hydrochloride derivatives could be explored for similar pharmacological applications (Aytemir & Çalış, 2010).

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidine derivatives play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of piperidine derivatives in the pharmaceutical industry .

properties

IUPAC Name

4-methyl-4-phenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11;/h2-6,13H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGHKBZVNSTOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232851
Record name 4-Methyl-4-phenylpiperidinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4-phenylpiperidine hydrochloride

CAS RN

83949-37-5
Record name Piperidine, 4-methyl-4-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83949-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-4-phenylpiperidinium chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-4-phenylpiperidinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-4-phenylpiperidinium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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